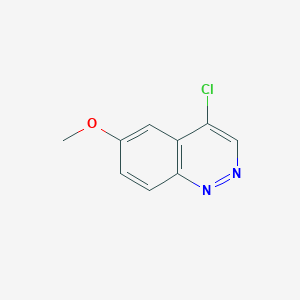![molecular formula C13H9FN2 B8719485 2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8719485.png)
2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings fused together The presence of a fluorophenyl group adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluorobenzaldehyde with pyrrole in the presence of a base, followed by cyclization to form the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorophenyl group onto the pyrrolo[3,2-c]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process and minimize human error .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-fluorophenyl)pyridine: Similar structure but lacks the fused pyrrole ring.
2-(2-fluorophenyl)imidazole: Contains an imidazole ring instead of a pyrrole ring.
2-(2-fluorophenyl)quinoline: Features a quinoline ring system.
Uniqueness
2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine is unique due to its fused pyrrole and pyridine rings, which confer distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C13H9FN2 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-4-2-1-3-10(11)13-7-9-8-15-6-5-12(9)16-13/h1-8,16H |
Clave InChI |
IVNDZQUPTRQAGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC3=C(N2)C=CN=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


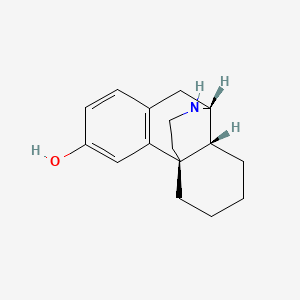


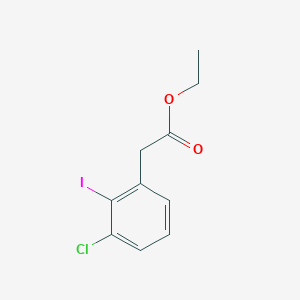
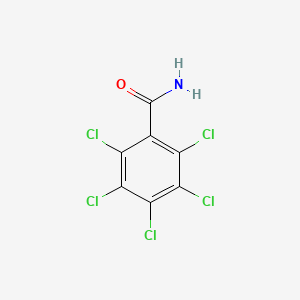



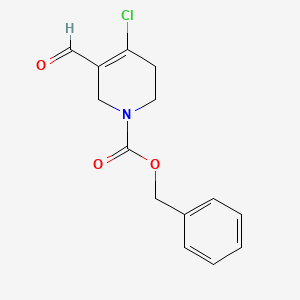

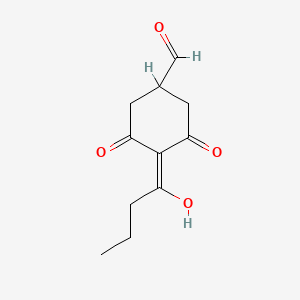
![3-Bromobenzo[B]thiophene-7-carboxamide](/img/structure/B8719487.png)

